5-Bromo-2,4-difluorobenzenesulfonamide

Catalog No.
S673615
CAS No.
287172-65-0
M.F
C6H4BrF2NO2S
M. Wt
272.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,4-difluorobenzenesulfonamide

CAS Number

287172-65-0

Product Name

5-Bromo-2,4-difluorobenzenesulfonamide

IUPAC Name

5-bromo-2,4-difluorobenzenesulfonamide

Molecular Formula

C6H4BrF2NO2S

Molecular Weight

272.07 g/mol

InChI

InChI=1S/C6H4BrF2NO2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H,(H2,10,11,12)

InChI Key

VUBHGNHDBFATNY-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)Br)S(=O)(=O)N)F

Canonical SMILES

C1=C(C(=CC(=C1F)Br)S(=O)(=O)N)F

The exact mass of the compound 5-Bromo-2,4-difluorobenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2,4-difluorobenzenesulfonamide is an organic compound classified as a sulfonamide derivative. Its molecular formula is C9H10BrF2NO2S, and it features a benzene ring substituted with bromine and two fluorine atoms, alongside a sulfonamide functional group. This compound is notable for its unique structural characteristics which influence its chemical behavior and biological interactions.

  • Chemical Suppliers: Several chemical suppliers offer the compound, but their product descriptions typically focus on its availability and purity, without mentioning any specific research applications [, ].
  • Scientific Databases: Searches in scientific databases like PubChem and SciFinder also yielded no significant results regarding its research use [, ].

Potential Research Areas:

Based on the compound's structure, some potential areas for scientific research could include:

  • Material Science: The presence of bromine and fluorine atoms suggests potential applications in the development of novel materials with specific properties, such as fire retardancy or electrical conductivity. However, further research is needed to explore this possibility.
  • Medicinal Chemistry: The sulfonamide functional group is commonly found in various drugs. However, the specific functionalities of 5-Bromo-2,4-difluorobenzenesulfonamide and its potential biological activity remain unknown and require further investigation.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction processes, yielding various derivatives depending on the reagents and conditions applied .
  • Formation of Sulfonamides: It can react with amines to form sulfonamide derivatives, which are significant in medicinal chemistry.

Research indicates that 5-Bromo-2,4-difluorobenzenesulfonamide exhibits biological activity that may include:

  • Enzyme Inhibition: The compound interacts with specific enzymes, potentially inhibiting their activity. This is facilitated by the sulfonamide group, which can form hydrogen bonds with amino acid residues at the active sites of enzymes.
  • Antimicrobial Properties: Similar sulfonamides are known for their antibacterial properties, suggesting potential applications in treating infections .

The synthesis of 5-Bromo-2,4-difluorobenzenesulfonamide typically involves multi-step procedures:

  • Bromination: Starting from 2,4-difluorobenzenesulfonamide, bromination is performed using bromine in an appropriate solvent.
  • Nucleophilic Substitution: The introduction of the propyl group can be achieved through a nucleophilic substitution reaction using a propylamine derivative in the presence of a base like potassium carbonate .
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels suitable for research applications.

5-Bromo-2,4-difluorobenzenesulfonamide has several significant applications:

  • Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical agents targeting various biological pathways.
  • Materials Science: The compound is utilized in developing advanced materials, including polymers and coatings due to its unique chemical properties.
  • Biological Studies: Researchers employ this compound to investigate its interactions with biological molecules, exploring its effects on cellular processes.

Several compounds share structural similarities with 5-Bromo-2,4-difluorobenzenesulfonamide:

Compound NameMolecular FormulaNotable Features
5-Bromo-2,4-difluorobenzenesulfonamideC9H10BrF2NO2SContains bromine and fluorine on the benzene ring
2-Bromo-4,5-difluorobenzenesulfonamideC9H8BrF2NO2SDifferent substitution pattern; potential different reactivity
5-Bromo-2,4-difluorotolueneC8H7BrF2Toluene derivative; may exhibit distinct physical properties
4-Bromo-2,6-difluorobenzenesulfonamideC9H10BrF2NO2SSimilar structure but different substitution positions

Uniqueness

The unique aspect of 5-Bromo-2,4-difluorobenzenesulfonamide lies in its specific arrangement of bromine and fluorine atoms along with the sulfonamide group. This configuration influences its reactivity and biological activity compared to other similar compounds. The presence of both a bromine atom and two fluorine atoms enhances its potential as a selective inhibitor in biochemical applications .

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

5-bromo-2,4-difluorobenzenesulfonamide

Dates

Last modified: 08-15-2023

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